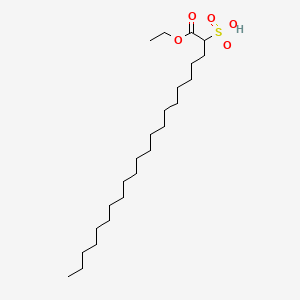

1-Ethoxy-1-oxo-2-docosanesulfonic acid

描述

1-Ethoxy-1-oxo-2-docosanesulfonic acid is a sulfonic acid derivative characterized by:

- A 22-carbon aliphatic chain (docosane backbone): Imparts hydrophobicity and surfactant properties.

- Ethoxy group (-OCH₂CH₃) at position 1: Enhances lipophilicity and influences solubility.

- Sulfonic acid (-SO₃H) at position 2: Provides strong acidity (pKa ~ -1 to -2) and high water solubility for ionic derivatives.

Applications: Likely used in industrial surfactants, corrosion inhibitors, or emulsifiers due to its amphiphilic structure.

属性

CAS 编号 |

86952-80-9 |

|---|---|

分子式 |

C24H48O5S |

分子量 |

448.7 g/mol |

IUPAC 名称 |

1-ethoxy-1-oxodocosane-2-sulfonic acid |

InChI |

InChI=1S/C24H48O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(30(26,27)28)24(25)29-4-2/h23H,3-22H2,1-2H3,(H,26,27,28) |

InChI 键 |

CPDMSWQWHGXJBW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)S(=O)(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-1-oxo-2-docosanesulfonic acid typically involves the sulfonation of docosane derivatives. One common method includes the reaction of docosane with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.

化学反应分析

Types of Reactions: 1-Ethoxy-1-oxo-2-docosanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted docosane compounds.

科学研究应用

1-Ethoxy-1-oxo-2-docosanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: Research into drug delivery systems often utilizes this compound for its ability to form micelles and encapsulate hydrophobic drugs.

Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.

作用机制

The mechanism of action of 1-ethoxy-1-oxo-2-docosanesulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from drug delivery to industrial cleaning processes. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.

相似化合物的比较

Shorter-Chain Sulfonic Acids: 1-Ethoxy-1-oxo-2-propanesulfonic Acid

- Structure : Propane backbone (3 carbons) vs. docosane (22 carbons).

- Key Differences :

- Solubility : Shorter chain increases water solubility (propane derivative is more hydrophilic).

- Melting Point : Longer chains (docosane) elevate melting points due to increased van der Waals interactions.

- Surfactant Efficiency : Docosane’s length enhances micelle formation, making it more effective in reducing surface tension.

Research Insight : Shorter analogs like 1-ethoxy-1-oxo-2-propanesulfonic acid may serve as intermediates in organic synthesis, while the docosane variant is better suited for bulk industrial applications .

Aromatic Sulfonic Acids: Anthracene Derivatives

- Example: 1-amino-4-[[3-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]-4-methoxyphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid ().

- Key Differences :

- Backbone : Aromatic anthracene vs. aliphatic docosane.

- Electronic Properties : Anthracene derivatives absorb UV/visible light, enabling use in dyes or sensors.

- Acidity : Sulfonic acid groups in aromatic systems exhibit similar acidity but differ in steric and electronic environments.

Application Contrast : Aromatic sulfonic acids are prevalent in pharmaceuticals and dyes, whereas aliphatic derivatives like the docosane compound are tailored for surfactants .

Carboxylic Acid Derivatives

- Example : 2-(5-chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid ().

- Key Differences :

- Acidity : Sulfonic acids (pKa ~ -1) are significantly stronger than carboxylic acids (pKa ~ 4–5).

- Reactivity : Carboxylic acids undergo esterification or amidation; sulfonic acids resist nucleophilic substitution but form stable salts.

- Functional Groups : The docosane compound’s ethoxy and oxo groups introduce steric hindrance absent in simpler carboxylic acids.

Research Finding : Carboxylic acids with halogen or aromatic substituents (e.g., ) are often bioactive, whereas sulfonic acids prioritize industrial utility .

Ethers and Esters

- Ether Example: 1,1-Di(2-methoxy ethoxy)ethane (). Safety: Ethers are flammable (contrasting sulfonic acids’ non-flammability but corrosiveness). Functionality: Ethers lack acidic protons, limiting ionic behavior.

- Ester Example: 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (). Polarity: Esters are less polar than sulfonic acids, affecting solvent compatibility.

Key Insight : Sulfonic acids require stringent handling for corrosivity, while ethers/esters demand flammability precautions .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Backbone | Functional Groups | Molecular Weight (g/mol) | Water Solubility | Key Application |

|---|---|---|---|---|---|

| 1-Ethoxy-1-oxo-2-docosanesulfonic acid | C22 (aliphatic) | -SO₃H, -OCH₂CH₃, =O | ~500 (estimated) | Low (salts soluble) | Surfactants |

| 1-Ethoxy-1-oxo-2-propanesulfonic acid | C3 (aliphatic) | -SO₃H, -OCH₂CH₃, =O | ~200 (estimated) | High | Chemical synthesis |

| Anthracene sulfonic acid derivative | Aromatic | -SO₃H, -NH₂, -OCH₃, =O | ~550 | Moderate | Dyes/Pharmaceuticals |

| 2-(5-chloro-...-yl)acetic acid | Indole | -COOH, -Cl, =O | 377.8 | Low | Bioactive compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。